molecular formula C44H70O17 B14087726 Schidigerasaponin A1

Schidigerasaponin A1

Cat. No.: B14087726
M. Wt: 871.0 g/mol
InChI Key: OKXQHXAEZMQAFY-VUICGQFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Schidigerasaponin A1 from Yucca schidigera involves several steps. The plant material is first dried and powdered. The powdered material is then subjected to extraction using solvents such as methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Yucca schidigera. The process includes drying and powdering the plant material, followed by solvent extraction and chromatographic purification. The commercial extracts of Yucca schidigera are approved by the FDA as Generally Recognized as Safe (GRAS) and are widely used as animal and human food additives .

Chemical Reactions Analysis

Types of Reactions

Schidigerasaponin A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the saponin, leading to the formation of different oxidation products.

    Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of this compound, forming glycosides.

Major Products Formed

The major products formed from these reactions include aglycones, oxidized derivatives, and glycosides, which can have different bioactivities and applications .

Scientific Research Applications

    Chemistry: Used as a natural surfactant and emulsifying agent due to its saponin structure.

    Biology: Exhibits anti-proliferative and anti-inflammatory activities, making it a candidate for studying cell signaling pathways and inflammatory responses.

    Medicine: Investigated for its potential anti-cancer, anti-HIV, and anti-arthritic properties.

    Industry: Used in animal feed additives to improve growth rates and feed conversion efficiency.

Mechanism of Action

Schidigerasaponin A1 exerts its effects through various molecular targets and pathways. It inhibits the nuclear transcription factor NF-kappaB, which is involved in the synthesis of inducible nitric oxide synthase (iNOS). This leads to a reduction in the formation of the inflammatory agent nitric oxide. Additionally, this compound acts as an antioxidant and free-radical scavenger, helping to suppress reactive oxygen species that stimulate inflammatory responses .

Comparison with Similar Compounds

Schidigerasaponin A1 is part of a group of spirostane-type saponins found in Yucca schidigera. Similar compounds include:

  • Schidigerasaponin A2
  • Schidigerasaponin B1
  • Schidigerasaponin B2
  • Schidigerasaponin C1
  • Schidigerasaponin C2

Compared to these similar compounds, this compound is unique due to its specific glycosylation pattern and its potent bioactivities, particularly its anti-inflammatory and anti-cancer properties .

Properties

Molecular Formula

C44H70O17

Molecular Weight

871.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(1R,4S,6R,7S,8R,9S,13S,16S,18R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C44H70O17/c1-19-7-12-44(55-17-19)20(2)30-27(61-44)14-25-23-6-5-21-13-22(8-10-42(21,3)24(23)9-11-43(25,30)4)56-41-38(60-40-36(53)34(51)32(49)28(15-45)57-40)37(33(50)29(16-46)58-41)59-39-35(52)31(48)26(47)18-54-39/h20-41,45-53H,1,5-18H2,2-4H3/t20-,21+,22-,23+,24?,25?,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1

InChI Key

OKXQHXAEZMQAFY-VUICGQFWSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(=C)CO9

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC19CCC(=C)CO9

Origin of Product

United States

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